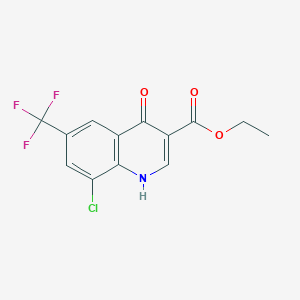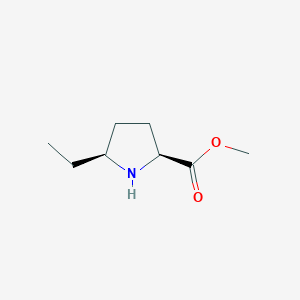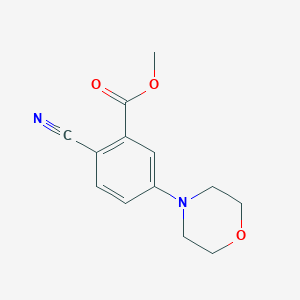
3-O-Methyl-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl-D-mannopyranose is a methylated derivative of D-mannose, a hexose sugar This compound is characterized by the presence of a methyl group at the third carbon of the mannopyranose ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-D-mannopyranose typically involves the methylation of D-mannose. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Methyl-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products:
Oxidation: Formation of 3-O-methyl-D-mannose ketone or aldehyde derivatives.
Reduction: Formation of 3-O-methyl-D-mannitol.
Substitution: Formation of 3-O-methyl-D-mannopyranosyl tosylate.
Applications De Recherche Scientifique
3-O-Methyl-D-mannopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in glycoprotein and glycolipid biosynthesis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in glycomics.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of bioactive compounds .
Mécanisme D'action
The mechanism of action of 3-O-Methyl-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing glycosylation pathways. The methyl group at the third carbon can alter the compound’s binding affinity and specificity towards these enzymes, thereby modulating various biochemical processes .
Comparaison Avec Des Composés Similaires
D-Mannose: A naturally occurring hexose sugar with similar structural properties but lacks the methyl group at the third carbon.
3-O-Methyl-D-glucose: Another methylated sugar with the methyl group at the third carbon but differs in the configuration of the hydroxyl groups.
2-O-Methyl-D-mannose: A methylated derivative with the methyl group at the second carbon
Uniqueness: 3-O-Methyl-D-mannopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying carbohydrate-protein interactions and developing novel therapeutic agents .
Propriétés
Formule moléculaire |
C7H14O6 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(3S,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |
Clé InChI |
SCBBSJMAPKXHAH-BWSJPXOBSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H](OC([C@H]1O)O)CO)O |
SMILES canonique |
COC1C(C(OC(C1O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)

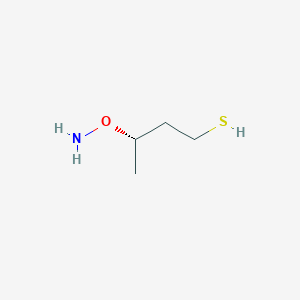
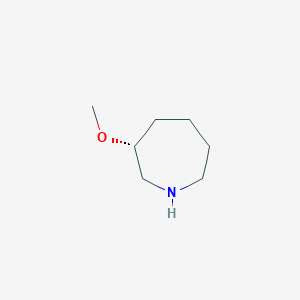
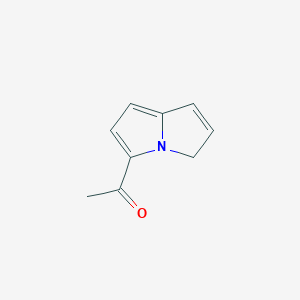

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
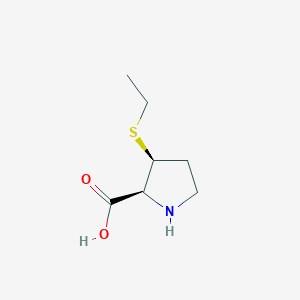
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)


